

19-Hydroxytubotaiwine: A Comprehensive Physicochemical and Methodological Whitepaper

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Compound of Interest

Compound Name: *Lagunamine*

Cat. No.: *B14029568*

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Abstract

19-Hydroxytubotaiwine is a naturally occurring indole alkaloid isolated from plants of the *Alstonia* genus, notably *Alstonia angustiloba* and *Alstonia scholaris*.^[1] This document provides a detailed overview of its physicochemical properties, spectroscopic data, and experimental protocols for its isolation and characterization. Due to the limited publicly available data on this specific compound, this guide consolidates existing knowledge and outlines established methodologies for the analysis of related natural products. While specific biological activities and signaling pathways for 19-Hydroxytubotaiwine are not yet extensively documented, this paper serves as a foundational resource for researchers investigating this and similar alkaloids.

Physicochemical Properties

Quantitative data on the physicochemical properties of 19-Hydroxytubotaiwine are not extensively reported in publicly accessible literature. However, based on its chemical structure as a hydroxylated derivative of tubotaiwine, some properties can be inferred. Tubotaiwine has a molecular formula of $C_{20}H_{24}N_2O_2$ and a molecular weight of 324.4 g/mol.^[2] The addition of a hydroxyl group to form 19-Hydroxytubotaiwine results in the following estimated properties:

| Property | Value | Source |
|-------------------|---|---------------------------|
| Molecular Formula | C ₂₀ H ₂₄ N ₂ O ₃ | Inferred from Tubotaiwine |
| Molecular Weight | 340.4 g/mol | Inferred from Tubotaiwine |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |

Spectroscopic Data

High-field Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in the structural elucidation and determination of the absolute configuration of the isomers of 19-Hydroxytubotaiwine.[1] However, detailed spectral data are not readily available in public databases. The following tables are structured to present such data once it becomes available through further experimental work.

NMR Spectroscopy

| ¹ H NMR (CDCl ₃) | ¹³ C NMR (CDCl ₃) |
|---|--|
| Chemical Shift (δ) ppm | Multiplicity |
| Data not available | Data not available |

Mass Spectrometry

| m/z | Relative Intensity (%) | Proposed Fragment |
|--------------------|------------------------|--------------------|
| Data not available | Data not available | Data not available |

UV-Vis Spectroscopy

| λ _{max} (nm) | Solvent |
|-----------------------|--------------------|
| Data not available | Data not available |

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Functional Group Assignment |
|--------------------------------|-----------------------------|
| Data not available | Data not available |

Experimental Protocols

Isolation of 19-Hydroxytubotaiwine from *Alstonia scholaris*

The following is a generalized protocol for the isolation of alkaloids from the leaves of *Alstonia scholaris*, adapted from methodologies described for related compounds.[\[3\]](#)[\[4\]](#)

1. Plant Material Collection and Preparation:

- Collect fresh leaves of *Alstonia scholaris*.
- Air-dry the leaves in the shade and then pulverize them into a coarse powder.

2. Extraction:

- Macerate the powdered leaves in methanol at room temperature for 72 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3. Acid-Base Partitioning:

- Suspend the crude extract in a 5% aqueous hydrochloric acid solution.
- Filter the acidic solution to remove non-alkaloidal components.
- Basify the filtrate to a pH of 9-10 with ammonium hydroxide.
- Extract the aqueous basic solution with dichloromethane or chloroform.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentrate the organic extract to yield the crude alkaloid fraction.

4. Chromatographic Purification:

- Subject the crude alkaloid fraction to column chromatography on silica gel.
- Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.

- Collect fractions and monitor by thin-layer chromatography (TLC).
- Combine fractions containing the target compound.
- Perform further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure 19-Hydroxytubotaiwine.

Analytical Characterization

1. Thin-Layer Chromatography (TLC):

- Stationary Phase: Silica gel 60 F₂₅₄
- Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v).
- Visualization: UV light (254 nm and 366 nm) and Dragendorff's reagent for alkaloids.

2. High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Detection: Diode-array detector (DAD) or mass spectrometer (MS).

3. Structural Elucidation:

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) to study fragmentation patterns.
- X-ray Crystallography: To determine the absolute stereochemistry of crystalline compounds.

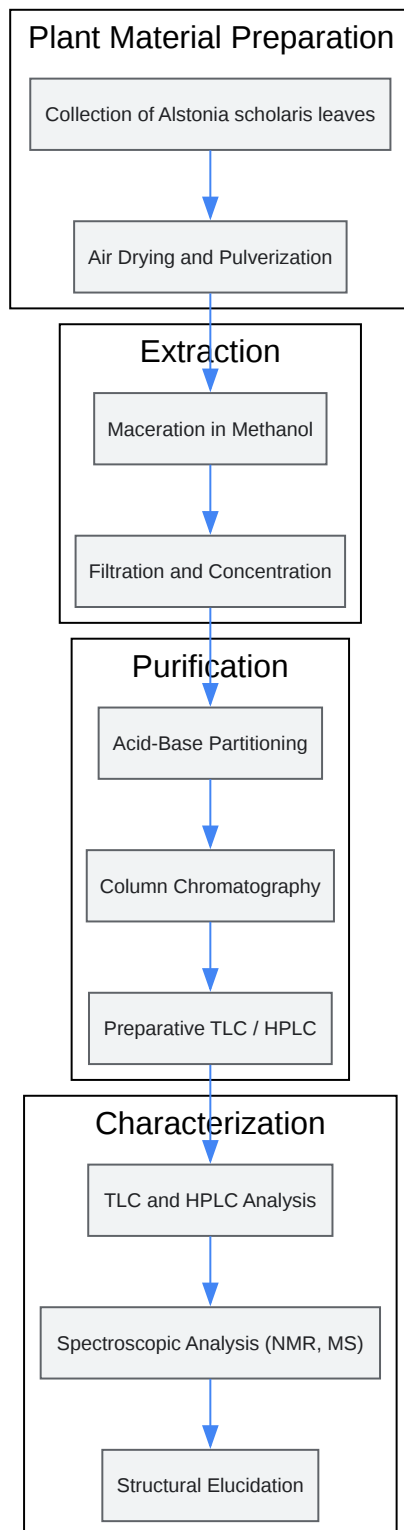
Biological Activity and Signaling Pathways

While the *Alstonia* genus is known for producing a wide range of biologically active alkaloids with pharmacological properties including anticancer and antimalarial activities, specific studies on the biological effects and signaling pathways of 19-Hydroxytubotaiwine are limited in the current literature.^[3] Further research is required to elucidate its potential therapeutic applications.

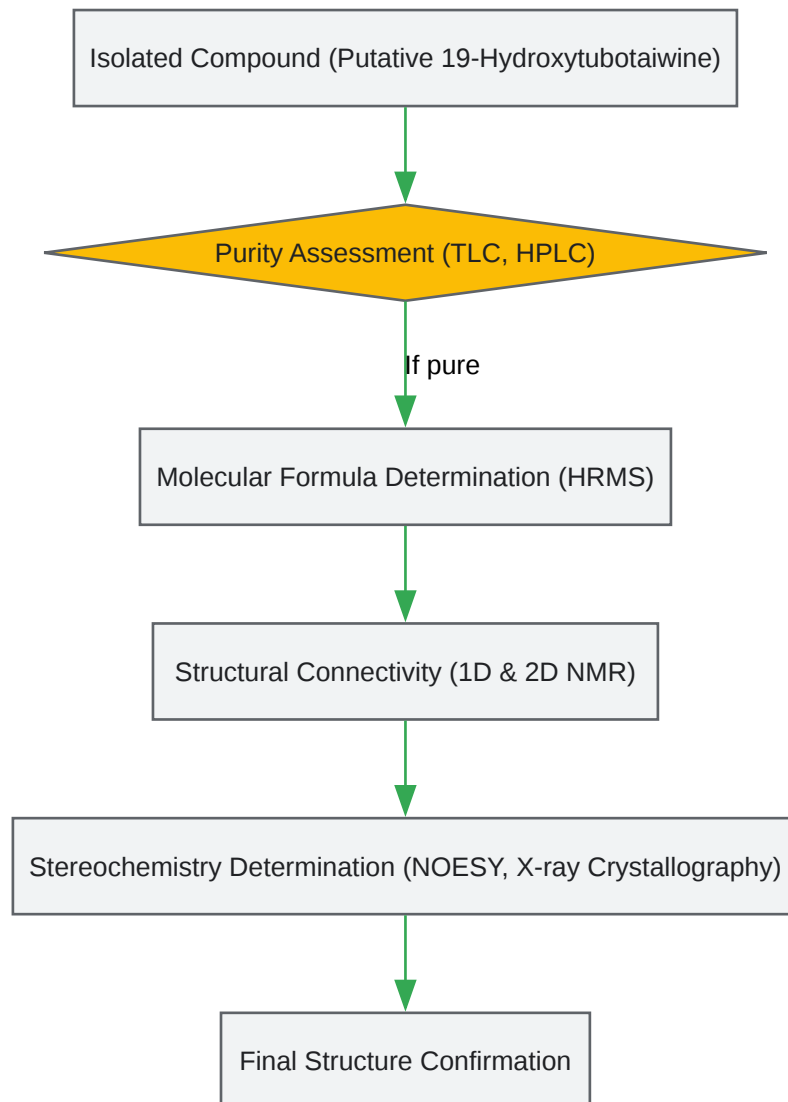
Visualizations

As specific signaling pathways for 19-Hydroxytubotaiwine have not been identified, the following diagrams illustrate the general workflow for its isolation and characterization.

Workflow for the Isolation of 19-Hydroxytubotaiwine



Logical Flow of Analytical Characterization



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